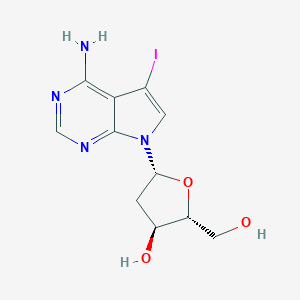

5-Iodo-2'-deoxytubercidin

Beschreibung

This compound is a nucleoside analogue featuring a pyrrolo[2,3-d]pyrimidine base modified with an iodine atom at position 5 and an amino group at position 2. The sugar moiety is a tetrahydrofuran ring with a hydroxymethyl group at position 2 and hydroxyl groups at positions 3 and 3. Its stereochemistry (2R,3S,5R) is critical for biological activity, as it mimics natural nucleosides while introducing halogenation for enhanced binding or stability .

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIIRHQRQZIIRT-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Displacement Using 2-Deoxy-2-Fluoro-3,5-Di-O-Benzoyl-α-D-Arabinofuranosyl Bromide

In a representative procedure, 6-chloro-7-iodo-pyrrolo[2,3-d]pyrimidine (400 mg, 1.43 mmol) was reacted with 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (66.4 mg, 1.57 mmol) in anhydrous acetonitrile (8 mL) at 273 K under basic conditions (KOH, 281.1 mg, 5.01 mmol). The mixture was stirred at room temperature for 16 hours, followed by solvent removal and purification via silica gel chromatography. This method leverages the brominated sugar’s electrophilicity to facilitate nucleophilic attack by the pyrrolo[2,3-d]pyrimidine’s nitrogen, yielding a protected intermediate.

Deprotection of Benzoylated Intermediates

Removal of benzoyl protecting groups is critical to unmask the hydroxyl groups on the tetrahydrofuran ring.

Ammonolysis in Methanol Under High-Temperature Conditions

A sealed-tube reaction with saturated methanolic ammonia (7 M, 60 mL) at 120–130°C for 16 hours achieved 78% yield of the deprotected product. Prolonged heating ensures complete cleavage of benzoyl esters, with purification via dichloromethane/methanol gradient elution. Shorter reaction times (e.g., 4 hours at 100°C) reduced yields to 72%, highlighting the sensitivity of the deprotection kinetics.

Table 1: Comparison of Deprotection Conditions and Yields

Alternative Solvent Systems

Using tetrahydrofuran (THF) with aqueous ammonia at 100°C for 16 hours provided a 67% yield, though residual solvent removal required additional steps. This method’s scalability is limited compared to methanol-based systems due to higher boiling points and purification complexity.

Final Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with dichloromethane/methanol gradients (5–15% MeOH) is universally employed for final purification. The product elutes as a white solid, with typical masses ranging from 2.8 g (78% yield) to 6.81 g (67% yield) depending on the starting material scale.

Spectroscopic Verification

-

¹H NMR (DMSO-d₆): Key signals include δ 8.10 (s, 1H, H-6), 7.65 (s, 1H, H-2), and 6.05 ppm (d, J = 6.2 Hz, H-1'), confirming the glycosidic bond formation.

-

LCMS: Observed [M+H]⁺ at m/z 345.02/347.02 aligns with the theoretical mass (C₁₁H₁₄BrN₄O₄).

Optimization Challenges and Solutions

Iodination Selectivity

Direct iodination of the pyrrolo[2,3-d]pyrimidine core prior to glycosylation is preferred to avoid side reactions. However, competing halogen exchange (e.g., Br ↔ I) under basic conditions necessitates careful stoichiometric control.

Hydroxymethyl Stability

The hydroxymethyl group on the tetrahydrofuran ring is susceptible to oxidation. Storage at 2–8°C under inert atmosphere is recommended to prevent degradation.

Industrial-Scale Adaptations

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Deaza-2’-Desoxy-7-Iodadenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Redoxreaktionen teilnehmen und ihren Oxidationszustand verändern.

Kopplungsreaktionen: Sie kann in Kopplungsreaktionen verwendet werden, um größere Nukleosidanaloga zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Natriumazid oder Thiole können unter milden Bedingungen verwendet werden.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen zu Azido- oder Thiolderivaten führen, während Oxidations- und Reduktionsreaktionen verschiedene oxidierte oder reduzierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

7-Deaza-2’-Desoxy-7-Iodadenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese modifizierter Oligonukleotide und Nukleinsäureanaloga verwendet.

Biologie: Die Verbindung wird in Studien zur DNA- und RNA-Synthese sowie bei der Untersuchung von Nukleinsäure-Protein-Interaktionen eingesetzt.

Medizin: Sie hat potenzielle therapeutische Anwendungen, insbesondere in der Antiviral- und Krebsforschung, aufgrund ihrer Fähigkeit, den Nukleinsäurestoffwechsel zu stören.

Industrie: Die Verbindung wird bei der Entwicklung von diagnostischen Werkzeugen und als Reagenz in verschiedenen biochemischen Assays eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 7-Deaza-2’-Desoxy-7-Iodadenosin beinhaltet seine Einarbeitung in Nukleinsäuren, wo es die normale Nukleinsäurefunktion stören kann. Das Iodatom an der siebten Position des Adeninrings kann die Basenpaarung und Wasserstoffbrückenbindung stören, was zu einer Hemmung der DNA- und RNA-Synthese führt. Diese Störung kann zu einer Hemmung der Virusreplikation und Induktion von Apoptose in Krebszellen führen .

Ähnliche Verbindungen:

7-Deazaadenosin: Fehlt das Iodatom, aber die Deaza-Modifikation ist vorhanden.

2’-Desoxyadenosin: Die Stammverbindung ohne Deaza- oder Iodmodifikationen.

7-Iod-7-Deazadenin: Enthält das Iodatom, aber die Desoxy-Modifikation fehlt.

Einzigartigkeit: 7-Deaza-2’-Desoxy-7-Iodadenosin ist einzigartig aufgrund der Kombination der Deaza-Modifikation und der Iodsubstitution. Diese doppelte Modifikation verleiht besondere chemische und biologische Eigenschaften, wodurch sie in bestimmten Anwendungen im Vergleich zu ihren Analoga effektiver ist .

Wirkmechanismus

The mechanism of action of 7-Deaza-2’-deoxy-7-iodoadenosine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid function. The iodine atom at the seventh position of the adenine ring can interfere with base pairing and hydrogen bonding, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the inhibition of viral replication and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Modifications on the Pyrrolo[2,3-d]pyrimidine Core

Fluoro-Substituted Analogue

- Compound: (2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Key Differences : A fluorine atom replaces the hydroxyl group at position 4 of the tetrahydrofuran ring.

- Crystallographic data (R factor = 0.035, wR = 0.101) indicate tight molecular packing due to fluorine’s electronegativity .

Methyl-Substituted Analogue

- Compound: (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol

- Key Differences : A methyl group replaces the hydroxymethyl group at position 5 of the sugar moiety.

- Impact : Methylation reduces polarity, improving hydrophobic interactions in binding pockets. Single-crystal X-ray data (R factor = 0.020, wR = 0.051) reveal orthorhombic crystal symmetry (space group P212121) with a compact unit cell (V = 1297.30 ų) .

Chloro-Substituted Analogue

- Compound : (2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Key Differences: Chlorine replaces the amino group at position 4.

- This analogue is commercially available (CAS 178995-71-6) but lacks detailed crystallographic data .

Modifications in the Sugar Moiety

Trifluoromethylpyridine-Conjugated Analogue

- Compound: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one

- Key Differences : A trifluoromethylpyridine group is appended to the indole ring.

- Synthesis involves coupling with 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid under acidic conditions .

Triazolo[4,5-d]pyrimidine Hybrid

- Compound: (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Key Differences : The pyrrolo[2,3-d]pyrimidine core is replaced with a triazolo[4,5-d]pyrimidine system.

- This compound (CAS 2055114-30-0) is noted for high purity (>95%) and applications in drug discovery .

Comparative Data Table

| Property | Target Compound | Fluoro-Substituted | Methyl-Substituted | Chloro-Substituted |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₁₂IN₅O₃ | C₁₁H₁₁FIN₅O₃ | C₁₁H₁₃IN₄O₃ | C₁₁H₁₁ClIN₃O₃ |

| Molecular Weight (g/mol) | 397.15 | 415.13 | 376.15 | 395.58 |

| Crystal System | Not reported | Monoclinic | Orthorhombic | Not reported |

| Space Group | — | P21/c | P212121 | — |

| R Factor | — | 0.035 | 0.020 | — |

| Key Applications | Nucleoside analogue | Antiviral research | Enzyme inhibition | Synthetic intermediate |

Biologische Aktivität

The compound (2R,3S,5R)-5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol represents a significant structure in medicinal chemistry, particularly in the development of kinase inhibitors and potential anticancer agents. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H13IN4O4

- Molecular Weight : 392.15 g/mol

- CAS Number : 24386-93-4

Biological Activity Overview

The biological activity of this compound is primarily centered around its role as a kinase inhibitor. Kinases are critical in various cellular processes, including cell division and metabolism, making them prime targets for cancer therapy.

The compound's biological activity is attributed to its ability to inhibit specific kinases involved in tumor growth and proliferation. It has been shown to selectively inhibit FLT3 (Fms-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML) and contributes to the malignancy's aggressiveness.

Case Studies

-

Pyrrolopyrimidine Derivatives as Antitumor Agents :

- A study identified several pyrrolopyrimidine derivatives that exhibited potent antitumor effects with reduced toxicity compared to traditional chemotherapeutics. The compound was part of a series that demonstrated significant inhibition of tumor cell proliferation at submicromolar concentrations in vitro .

- Structure-Activity Relationship (SAR) Studies :

- In Vivo Efficacy :

Table 1: Summary of Biological Activities

Q & A

Q. How is the absolute configuration of this compound determined using X-ray crystallography?

Methodology :

- Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker SMART APEX diffractometer with MoKα radiation (λ = 0.71073 Å) at 130 K.

- The Flack parameter (-0.015(17)) is calculated to confirm the absolute stereochemistry, supported by Friedel pairs (n = 1274) .

- Hydrogen atoms are located via difference Fourier maps, and refinement uses full-matrix least-squares with anisotropic displacement parameters for non-H atoms.

- Key parameters : Space group P2₁2₁2₁, unit cell dimensions (a = 4.9164 Å, b = 14.6490 Å, c = 18.0130 Å), and R1 = 0.020 .

Q. What synthetic strategies are used to prepare this iodinated pyrrolopyrimidine derivative?

Methodology :

- A multi-step synthesis involves condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize reactive sites .

- Glycosylation with a protected ribofuranose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) is critical for stereochemical control .

- Purification via column chromatography and crystallization in orthogonal solvents (e.g., ethanol/water) ensures high enantiomeric purity (>95%) .

Q. How is the compound characterized spectroscopically?

Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., iodination at C5, hydroxymethyl group at C2). Anomeric protons in the tetrahydrofuran ring show characteristic coupling (J = 6–8 Hz) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₁H₁₃IN₄O₃, m/z = 376.15) .

- IR spectroscopy : Peaks at 3350 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N/C=C) confirm functional groups .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s biological activity compared to fluorinated analogs?

Methodology :

- Comparative assays : Replace iodine with fluorine or hydrogen and evaluate enzymatic inhibition (e.g., kinase or polymerase assays) .

- Structural analysis : SC-XRD of analogs reveals steric/electronic effects; iodine’s larger van der Waals radius may enhance target binding via halogen bonding .

- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding affinity differences .

Q. How can conflicting data on synthetic yields be resolved across studies?

Methodology :

- Reaction optimization : Test variables (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, yields improve under anhydrous DMF at 60°C vs. THF at 25°C .

- Analytical validation : Use HPLC to quantify intermediates and detect side products (e.g., deiodination or epimerization) .

- Reproducibility protocols : Standardize purification steps (e.g., gradient elution in chromatography) to minimize batch-to-batch variability .

Q. What strategies mitigate toxicity risks during in vitro handling of this compound?

Methodology :

- Safety protocols : Use PPE (nitrile gloves, face shields) and fume hoods to avoid inhalation (H335 hazard) or skin contact (H315/H319) .

- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate to prevent environmental release .

- In vitro testing : Start with low concentrations (µM range) in cytotoxicity assays (e.g., MTT) to establish safe working thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.